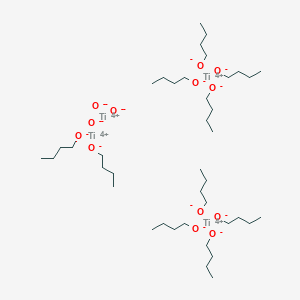

Tetrabutyl Orthotitanate Tetramer

Descripción general

Descripción

Tetrabutyl Orthotitanate Tetramer is a useful research compound. Its molecular formula is C40H90O13Ti4 and its molecular weight is 970.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Tetrabutyl Orthotitanate Tetramer is a complex compound that primarily targets the formation of zeolites . Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts. The role of this compound in this process is to provide the titanium source necessary for the formation of these zeolites .

Mode of Action

The compound interacts with its targets through a process of crystallization . When introduced into the zeolite formation process, this compound slows down the crystallization process . This allows for a balance between the rate of titanium incorporation and crystal growth, which is crucial for the formation of zeolites .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the formation of zeolites . By slowing down the crystallization process, the compound allows for a more controlled formation of zeolites . This results in zeolites with enriched active titanium species and an enlarged external surface area .

Result of Action

The result of this compound’s action is the formation of high-quality zeolites . These zeolites have enriched active titanium species and an enlarged external surface area . This makes them highly efficient catalysts, particularly in the oxidative desulfurization of dibenzothiophene .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and moisture . The compound is sensitive to moisture and should be stored under inert gas . It is also flammable and should be kept away from heat, sparks, open flames, and hot surfaces . These factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Tetrabutyl Orthotitanate Tetramer plays a significant role in biochemical reactions, particularly in the synthesis of titanium-based materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the sol-gel process to produce high-purity oxide materials. The compound’s interaction with polyvinylbutyral (PVB) solutions leads to gelation, which is characterized by different rheological measurements . The nature of these interactions involves the formation of network structures that can be controlled by the addition of water.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes is evident in its ability to cause gelation in PVB solutions, which can be used to study the stability and behavior of cells in different environments . Additionally, its interaction with biomolecules can lead to changes in cellular metabolism and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form network structures through gelation is a key aspect of its molecular mechanism . This process involves the interaction of the compound with water and other molecules, leading to the formation of stable gels. These interactions can influence the activity of enzymes and other biomolecules, resulting in changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the gelation process involving this compound is stable over time, with the degree of gelation being influenced by the concentration of the compound and the presence of water . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed, with higher doses leading to more pronounced biochemical and cellular changes. Toxic or adverse effects at high doses include skin and eye irritation, as indicated by safety data . These findings highlight the importance of careful dosage control in experimental settings to avoid potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the synthesis of titanium-based materials. The compound interacts with enzymes and cofactors that facilitate its incorporation into metabolic processes. For example, it is used as a titanium source in the synthesis of nano-sized Ti-rich titanosilicate zeolites, which are important in catalytic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its chemical properties and interactions with cellular components. Studies have shown that this compound can be transported and distributed effectively within cells, leading to its accumulation in specific cellular compartments . This distribution is crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its intended location . This localization can influence the compound’s activity, leading to changes in cellular processes and overall function.

Actividad Biológica

Tetrabutyl orthotitanate tetramer (TBOT) is a titanium-based compound with the chemical formula and a molecular weight of 970.62 g/mol. It is known for its applications in various fields, including catalysis, materials science, and potentially in biological systems. This article focuses on the biological activity of TBOT, exploring its cytotoxic effects, potential therapeutic applications, and safety profiles based on diverse research findings.

- CAS Number : 70799-68-7

- Appearance : Colorless to pale yellow liquid

- Flash Point : 50 °C

- Specific Gravity : 1.10 at 20 °C

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₃₆O₄Ti |

| Molecular Weight | 970.62 g/mol |

| Density | 1.10 (20 °C) |

| Flash Point | 50 °C |

Biological Activity Overview

The biological activity of TBOT has been investigated primarily through its interactions with cellular systems. Research indicates that TBOT exhibits cytotoxic properties, particularly in cancer cell lines.

Cytotoxicity Studies

A study examining the cytotoxic effects of titanium compounds highlighted that TBOT can induce apoptosis in various cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

-

Cell Lines Tested :

- A549 (lung cancer)

- H460 (lung cancer)

- HeLa (cervical cancer)

-

Findings :

- TBOT demonstrated significant cytotoxicity at concentrations ranging from 10 to 100 µg/mL.

- Cell viability assays (MTT assay) revealed a concentration-dependent decrease in viability in treated cells compared to controls.

Apoptotic Mechanisms

The induction of apoptosis by TBOT was characterized by:

- Morphological changes observed via microscopy.

- Activation of p53-dependent pathways leading to programmed cell death.

- Increased levels of caspases, indicating the activation of the intrinsic apoptotic pathway.

Case Studies and Research Findings

Several studies have contributed to understanding the biological implications of TBOT:

- Study on Lung Cancer Cells :

- Effects on Normal Cells :

-

Potential Applications :

- Given its ability to selectively target cancer cells while sparing normal cells, TBOT may have potential as a therapeutic agent in oncology, particularly in targeted drug delivery systems or as part of combination therapies.

Safety Profile

Despite its potential therapeutic benefits, safety assessments are crucial for any compound intended for biological applications. TBOT has been classified with certain hazards:

- Causes skin and eye irritation.

- Flammable liquid; requires careful handling under inert conditions.

Aplicaciones Científicas De Investigación

Coatings and Adhesives

Overview : Tetrabutyl Orthotitanate Tetramer is integral in formulating high-performance coatings and adhesives. Its ability to enhance adhesion and durability makes it particularly valuable in industries such as automotive and aerospace.

Key Properties :

- Adhesion Strength : Improves bonding between substrates.

- Durability : Offers resistance to environmental degradation.

| Application | Benefits |

|---|---|

| Automotive Coatings | Enhanced durability and resistance to weathering |

| Aerospace Adhesives | High adhesion strength under extreme conditions |

Catalysis

Overview : The compound serves as a catalyst in various chemical reactions, significantly improving reaction rates and yields. This application is crucial in the production of fine chemicals and pharmaceuticals.

Catalytic Mechanism :

- Facilitates the formation of intermediates.

- Lowers activation energy for reactions.

| Reaction Type | Yield Improvement (%) | Reaction Conditions |

|---|---|---|

| Organic Synthesis | 30-50% | Moderate temperature and pressure |

| Polymerization | 20-40% | Varies based on monomers used |

Nanotechnology

Overview : this compound plays a pivotal role in synthesizing titanium dioxide nanoparticles, which are essential for applications such as sunscreens, pigments, and photocatalysts.

Nanoparticle Synthesis :

- Utilized in sol-gel processes to produce high-purity titanium dioxide.

- Affects the size and morphology of nanoparticles.

| Parameter | Value |

|---|---|

| Average Particle Size | 10-20 nm |

| Surface Area | 100 m²/g |

Surface Modification

Overview : This compound is employed for modifying surfaces to enhance hydrophobicity and corrosion resistance, making it beneficial for electronics and construction materials.

Modification Techniques :

- Coating application to create protective layers.

- Treatment processes to improve surface characteristics.

| Surface Type | Modification Effect |

|---|---|

| Metal Surfaces | Increased corrosion resistance |

| Glass Surfaces | Enhanced hydrophobic properties |

Biomedical Applications

Overview : Research into the biomedical applications of this compound is expanding, focusing on drug delivery systems and biocompatibility in implants.

Case Studies :

- Drug Delivery Systems : Investigated for targeted delivery of therapeutic agents in oncology.

- Biocompatibility Studies : Show promise in enhancing mechanical properties of implants.

Case Study Examples

-

Lung Cancer Cell Studies

- Objective : Assess cytotoxic effects on cancer cells.

- Findings : Selectively targets cancer cells while sparing normal cells.

-

Normal Cell Interaction

- Objective : Evaluate effects on healthy cells.

- Findings : Minimal adverse effects observed, indicating potential for safe therapeutic applications.

Análisis De Reacciones Químicas

Sol-Gel Hydrolysis and Condensation

TBOT is widely used in sol-gel processes to synthesize TiO₂-based materials. The reaction involves hydrolysis of the titanium alkoxide groups followed by condensation to form a three-dimensional network:

-

Hydrolysis : Water reacts with TBOT, breaking Ti-O bonds and forming hydroxylated titanium species.

-

Condensation : Hydroxylated species link via -O-Ti-O- bridges, forming TiO₂ nanoparticles or films.

Key Variables :

-

Additives like acetic acid modulate hydrolysis rates and control particle size .

-

Solvents (e.g., ethanol, DMF) influence reaction kinetics and final product morphology.

Applications :

Transesterification with Polyvinylbutyral (PVB)

TBOT reacts with PVB solutions to induce gelation, essential for material stability:

-

Mechanism :

-

TBOT alkoxide groups transesterify with PVB, forming a cross-linked Ti-O-Ti network.

-

Rheological measurements show a transition from liquid to gel-like behavior (viscosity increase).

-

Applications :

Thermodynamic Considerations

Thermodynamic data from NIST (result 5) highlights TBOT’s stability and reactivity:

| Property | Value |

|---|---|

| Enthalpy of Formation | kJ/mol |

| Reaction Enthalpy | kJ/mol |

These values suggest exothermic hydrolysis, favoring TiO₂ formation under standard conditions .

Comparison of Reaction Conditions and Products

Propiedades

IUPAC Name |

butan-1-olate;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/10C4H9O.3O.4Ti/c10*1-2-3-4-5;;;;;;;/h10*2-4H2,1H3;;;;;;;/q10*-1;3*-2;4*+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEAWWEHOHYFEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Ti+4].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H90O13Ti4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693726 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

970.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70799-68-7 | |

| Record name | butan-1-olate;oxygen(2-);titanium(4+) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutyl Orthotitanate Tetramer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrabutyl Orthotitanate Tetramer contribute to the synthesis of N-doped TiO2/C nanocomposites?

A1: In this study, this compound acts as the titanium source for the synthesis of TiO2 nanoparticles. The researchers employed a novel bi-solvent enhanced pressure strategy. This method utilizes a mixture of ethanol and dimethylformamide (DMF) as solvents. Under pressure, DMF facilitates the doping of nitrogen into the TiO2 structure. Meanwhile, the interaction between the solvents and this compound under pressure controls the hydrolysis and condensation reactions, leading to the formation of N-doped TiO2 nanoparticles embedded in a carbon matrix.

Q2: What is the role of pressure in this synthesis process and how does it affect the final material?

A2: The application of pressure plays a crucial role in this synthesis. Elevated pressure enhances the solubility of nitrogen originating from DMF in the reaction mixture, promoting its incorporation into the TiO2 lattice, creating nitrogen doping. [] Additionally, pressure influences the reaction kinetics of this compound hydrolysis and condensation, ultimately affecting the size and morphology of the resulting N-doped TiO2 nanoparticles. The researchers observed that this pressure-induced synthesis yielded smaller TiO2 particles, which are beneficial for improved electrochemical performance. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.